3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde
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Description
3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such asKATP channels and AMPA receptors .
Mode of Action
Similar compounds have been reported to act asKATP channel activators . These compounds can bind to the KATP channels, leading to their activation and subsequent changes in cellular processes .
Biochemical Pathways
The activation of katp channels can influence various cellular processes, includinginsulin release from pancreatic cells .
Pharmacokinetics
The compound’s molecular weight, logp, and logd values suggest that it may have good membrane permeability, which could potentially impact its bioavailability .
Result of Action
Similar compounds have been reported to inhibit insulin release from rat pancreatic b cells, suggesting potential antidiabetic activity .
Biological Activity
The compound 3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde is a complex organic molecule that incorporates elements known for their biological activity. This article focuses on the biological properties of this compound, particularly its antibacterial, anti-inflammatory, and potential neuroprotective activities.
Chemical Structure and Properties
This compound can be described by its molecular formula C17H18N2O4S. The presence of the benzothiadiazine moiety contributes to its unique biological interactions. The methoxy group and the benzyl substitution also play significant roles in modulating biological activity.
Antibacterial Activity
Research indicates that compounds derived from 4-methoxybenzaldehyde , a component of our target compound, exhibit moderate antibacterial properties. For instance, derivatives such as 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) showed minimal inhibitory concentrations (MICs) against various Salmonella strains ranging from 64 to 128 μg/mL, indicating potential antibacterial efficacy .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
MBT | Salmonella typhi (ATCC 6539) | 64 |
MBT | Salmonella paratyphi A | 64 |
MBT | Salmonella typhi | 128 |
MBT | Salmonella paratyphi B | 128 |
MBT | Salmonella typhimurium | 64 |
The data suggests that while the activity is moderate, there is a potential for further exploration into its use as an antibacterial agent.
Neuroprotective Effects
Some studies suggest that benzothiadiazine derivatives may act as positive modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This activity could imply neuroprotective properties, particularly in conditions like Alzheimer's disease or other neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Benzothiadiazine Derivatives : Research has demonstrated that modifications to the benzothiadiazine structure can significantly enhance biological activity. For example, derivatives with varying substituents showed improved interaction with biological targets .
- Synthesis and Characterization : The synthesis of related compounds often involves multi-step organic reactions, highlighting the complexity and potential for diverse biological activities .
- Comparative Studies : Comparative analyses of compounds with similar structures reveal that slight modifications can lead to substantial differences in biological efficacy. This underscores the importance of structure-activity relationships in drug design.
Properties
IUPAC Name |
3-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-21-12-11-18(15-26)13-19(21)16-30-23-24-31(27,28)22-10-6-5-9-20(22)25(23)14-17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPKUVZQRAPKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.